molecular formula C11H15Br B14598138 1-Bromo-4-butyl-2-methylbenzene CAS No. 60573-69-5

1-Bromo-4-butyl-2-methylbenzene

Katalognummer: B14598138
CAS-Nummer: 60573-69-5
Molekulargewicht: 227.14 g/mol
InChI-Schlüssel: DIKUIHLRWUZILQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-butyl-2-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom at the first position, a butyl group at the fourth position, and a methyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-butyl-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-butyl-2-methylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-butyl-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The butyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of butyl carboxylic acids or aldehydes.

    Reduction: Formation of 4-butyl-2-methylbenzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-butyl-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-butyl-2-methylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the butyl and bromine substituents undergo transformations through electron transfer processes.

Vergleich Mit ähnlichen Verbindungen

  • 1-Bromo-4-sec-butyl-2-methylbenzene
  • 1-Bromo-4-tert-butyl-2-methylbenzene
  • 1-Bromo-4-ethyl-2-methylbenzene

Comparison: 1-Bromo-4-butyl-2-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, the butyl group provides distinct steric and electronic effects, making it suitable for specific synthetic and industrial applications.

Eigenschaften

CAS-Nummer

60573-69-5

Molekularformel

C11H15Br

Molekulargewicht

227.14 g/mol

IUPAC-Name

1-bromo-4-butyl-2-methylbenzene

InChI

InChI=1S/C11H15Br/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5H2,1-2H3

InChI-Schlüssel

DIKUIHLRWUZILQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC(=C(C=C1)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.